Arylesterase Turnover Number: 3-Fluorophenyl Acetate vs. Phenyl Acetate Under Identical Conditions
In a direct head-to-head comparison sourced from the same literature reference (BRENDA Ref. 664111) for arylesterase (EC 3.1.1.2), 3-fluorophenyl acetate exhibits a maximum turnover number (kcat) of 571 s⁻¹, compared to 698 s⁻¹ for unsubstituted phenyl acetate [1]. This represents an 18.2% reduction in catalytic turnover attributable solely to the electron-withdrawing effect of the meta-fluoro substituent. The same reference also reports kcat values for 3,4-dimethylphenyl acetate (51 s⁻¹) and 2-naphthyl acetate (2.12 s⁻¹), confirming that 3-fluorophenyl acetate occupies a distinct position in the substrate reactivity spectrum of this clinically relevant esterase family.
| Evidence Dimension | Enzyme turnover number (kcat, s⁻¹) for arylesterase (EC 3.1.1.2) |
|---|---|
| Target Compound Data | kcat = 571 s⁻¹ |
| Comparator Or Baseline | Phenyl acetate: kcat = 698 s⁻¹ (same reference 664111) |
| Quantified Difference | Δkcat = –127 s⁻¹ (–18.2% relative to unsubstituted phenyl acetate) |
| Conditions | Arylesterase (EC 3.1.1.2), reference 664111; specific pH/temperature conditions not detailed in BRENDA entry but identical for both substrates within the same primary literature source |
Why This Matters
For researchers designing esterase-labile prodrugs, metabolic stability assays, or PON1 activity diagnostics, this 18% reduction in turnover directly impacts substrate selection, reaction rate prediction, and data interpretation relative to the unsubstituted parent.
- [1] BRENDA Enzyme Database. EC 3.1.1.2 (Arylesterase). Substrate-specific turnover numbers: 3-fluorophenyl acetate kcat = 571 s⁻¹ (Ref. 664111); phenyl acetate kcat = 698 s⁻¹ (Ref. 664111). Accessed 2026. View Source
